molecular formula C13H18N2O2S B6541117 N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-66-9

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No. B6541117
CAS RN: 1058184-66-9
M. Wt: 266.36 g/mol
InChI Key: PNWXWYPJFHFEDO-UHFFFAOYSA-N
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Description

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, also known as MTPCPEDA, is a synthetic organic compound with a variety of applications in the scientific research field. It is a cyclic amide compound that is composed of a thiophen-2-yl cyclopentylmethyl moiety and a methylenediamine moiety. MTPCPEDA is a useful reagent for the synthesis of various compounds and has been used in a variety of studies in the fields of biochemistry and physiology. In

Scientific Research Applications

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been used in a variety of scientific studies as a reagent for the synthesis of various compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene-2-carboxamide and thiophene-2-carboxylic acid, which have potential applications in the field of medicinal chemistry. N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has also been used in the synthesis of a variety of amides, such as N-methyl-N'-(thiophen-2-yl)propylenediamide and N-methyl-N'-(thiophen-2-yl)butylenediamide, which have potential applications in the field of organic synthesis. In addition, N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been used in the synthesis of a variety of thiophene-based polymers, which have potential applications in the field of materials science.

Advantages and Limitations for Lab Experiments

The use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in laboratory experiments. It is a relatively unstable compound and can decompose if not stored properly. In addition, it is a relatively toxic compound and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide in scientific research. One potential direction is the development of new synthetic methods for the synthesis of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new compounds with potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. Another potential direction is the development of new methods for the analysis of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new methods for the characterization of these compounds, which could be useful in the study of their biochemical and physiological effects. Finally, there is the potential for the development of new methods for the delivery of N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and its derivatives. This could lead to the development of new methods for the targeted delivery of these compounds to specific tissues or organs, which could be useful in the treatment of a variety of diseases.

Synthesis Methods

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can be synthesized through two different methods. The first method involves the reaction of thiophen-2-ylcyclopentanone with methylamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide as the main product. The second method involves the reaction of N-methyl-N'-(thiophen-2-yl)ethanediamide with a cyclopentylmethyl halide, such as the bromide or iodide, in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is also carried out at room temperature and yields N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide as the main product.

properties

IUPAC Name

N-methyl-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-14-11(16)12(17)15-9-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWXWYPJFHFEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

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